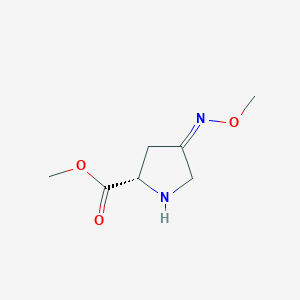
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral separation techniques. For example, the separation of chiral intermediates using Gaussian calculation and crystallization methods has been developed for the production of similar compounds . These methods ensure high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Used as an intermediate for dipeptidyl peptidase IV inhibitors.
(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable compound for asymmetric synthesis and chiral separation techniques. Its versatility in various chemical reactions and applications in different fields further highlight its importance.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl (2S,4Z)-4-methoxyiminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-11-7(10)6-3-5(4-8-6)9-12-2/h6,8H,3-4H2,1-2H3/b9-5-/t6-/m0/s1 |
InChI Key |
IOVCVSSMMASCMX-OHGWLYEESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C/C(=N/OC)/CN1 |
Canonical SMILES |
COC(=O)C1CC(=NOC)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
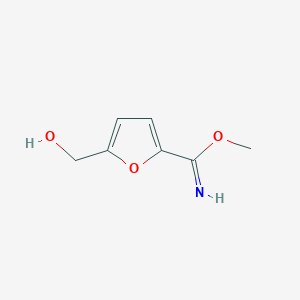
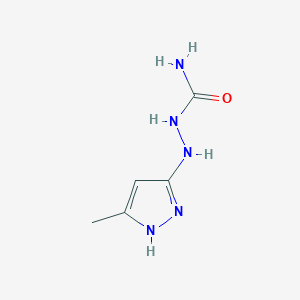
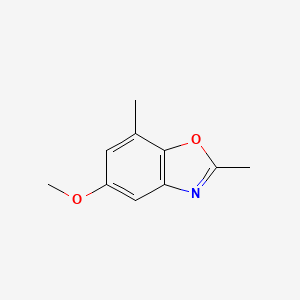
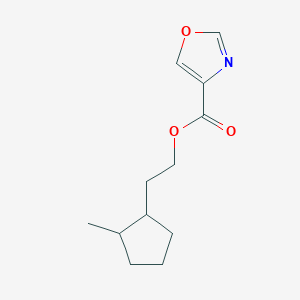
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
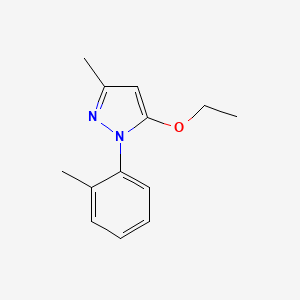
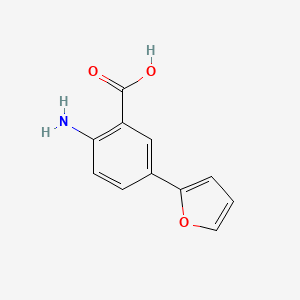
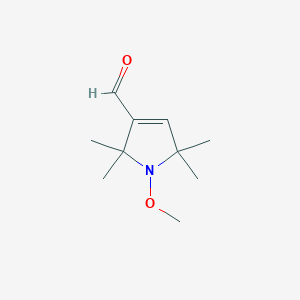
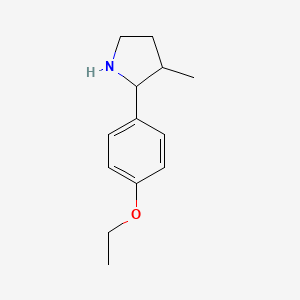

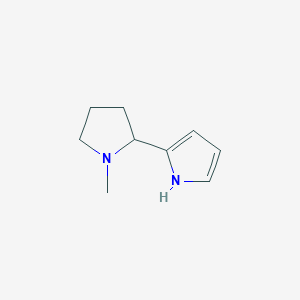
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
